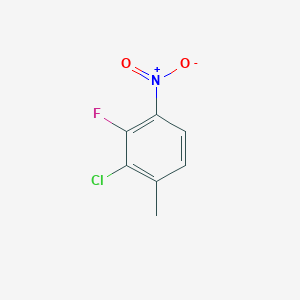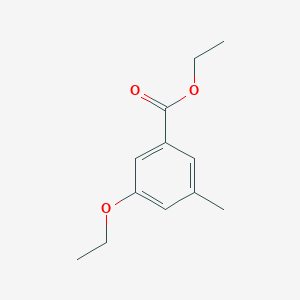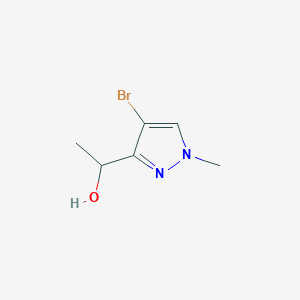
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene is an organic compound that belongs to the class of nitroaromatics It is a derivative of toluene, where the methyl group is substituted with chlorine, fluorine, and nitro groups at different positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of toluene to introduce the nitro group, followed by chlorination and fluorination reactions. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. Chlorination can be achieved using chlorine gas or other chlorinating agents like thionyl chloride, while fluorination is often performed using fluorinating agents such as hydrogen fluoride or fluorine gas .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro, chloro, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states using oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium sulfide or sodium hydrogen sulfide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methyl group results in a carboxylic acid .
科学研究应用
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It is used in the production of agrochemicals, dyes, and materials with specialized properties
作用机制
The mechanism of action of 2-Chloro-3-fluoro-1-methyl-4-nitrobenzene depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity to biological targets .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-nitrotoluene
- 2-Fluoro-3-nitrotoluene
- 2-Chloro-6-nitrotoluene
- 4-Fluoro-3-nitrobenzotrifluoride
Uniqueness
2-Chloro-3-fluoro-1-methyl-4-nitrobenzene is unique due to the specific combination of chlorine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-chloro-3-fluoro-1-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJKYFYNAKOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














